3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound classified as a member of the benzoylpyrazole family. This class includes aromatic compounds characterized by a benzoyl group attached to a pyrazole ring. The compound is primarily recognized for its potential applications in medicinal chemistry, particularly in drug development due to its biological activity.
The compound can be identified through various chemical databases, including DrugBank, where it is categorized under small molecules with experimental status. It is classified under organic compounds, specifically as part of the benzoyl derivatives, and has a molecular formula of C₁₉H₁₈FN₃O₄. The compound's IUPAC name is (2S)-3-{3-[5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]phenoxy}propane-1,2-diol, indicating its complex structure that includes multiple functional groups .
The synthesis of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through several methods, often involving multi-step reactions. One efficient approach includes:
These reactions often require careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity .
The chemical reactivity of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be explored through various pathways:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is primarily linked to its interactions with biological targets within cells. It may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways. For instance, compounds in this class have shown potential in inhibiting certain kinases or influencing inflammatory pathways.
Data suggest that its activity may stem from:
Further studies are required to elucidate the precise molecular interactions and biological pathways affected by this compound .
The physical and chemical properties of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈FN₃O₄ |
Molecular Weight | 367.36 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties indicate that the compound is likely to be stable under standard laboratory conditions but may require specific handling when dissolved in solvents due to potential reactivity .
3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with fluorinated analogs demonstrating enhanced bioactivity profiles. The strategic incorporation of fluorine atoms—particularly within the 3-phenyl ring position—improves pharmacokinetic properties by increasing metabolic stability, membrane permeability, and target binding affinity through electronic and steric effects [3]. The compound 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine exemplifies this design principle, where the meta-fluorine atom enhances dipole interactions with biological targets while the 4-methyl group fine-tunes steric occupancy [8].
Research highlights pyrazole cores as versatile platforms for diverse pharmacological activities. As reviewed in Current Status of Pyrazole and its Biological Activities, these heterocycles exhibit validated anti-inflammatory, antimicrobial, antiviral, and anticancer properties [3]. The electrophilic nature of fluorinated pyrazoles enables targeted interactions with enzymes like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), positioning them as key modulators in inflammatory cascades [3] [6].
Biological Activity | Key Pyrazole Derivatives | Mechanistic Insights |
---|---|---|
Anti-inflammatory | Celecoxib analogs | COX-2 inhibition; TNF-α/IL-6 suppression |
Antimicrobial | 3,5-Diaryl pyrazoles | Membrane disruption; enzyme inhibition |
Anticancer | Pyrazolo[3,4-b]pyridines | Kinase inhibition; apoptosis induction |
Neuroprotective | 1,3-Diazocane-fused pyrazoles | Oxidative stress reduction; receptor modulation |
The medicinal application of pyrazoles dates to 1883 when Ludwig Knorr first synthesized antipyrine (phenazone), marking the dawn of pyrazole-based therapeutics [3]. This foundational discovery catalyzed decades of innovation, leading to nonsteroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone (1949) and later COX-2-selective agents like celecoxib (1999). Each generation leveraged substituent modifications to optimize efficacy and safety [3] [6].
The late 20th century witnessed a paradigm shift toward rational fluorination in heterocyclic design. Introduced to mitigate rapid metabolism and improve blood-brain barrier penetration, fluorine became a critical tool in optimizing pyrazole pharmacokinetics. For example, 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS: 766519-89-5) emerged from efforts to enhance the proteolytic stability of early pyrazol-5-amines [2] [6]. Modern synthetic techniques—such as domino heteroannulations and transition-metal-catalyzed cyclizations—now enable efficient access to complex fluorinated pyrazoles, accelerating structure-activity relationship (SAR) studies [6].
Era | Representative Drug | Therapeutic Application | Innovation |
---|---|---|---|
1880s | Antipyrine | Analgesic/antipyretic | First synthetic pyrazolone |
1940s–1960s | Phenylbutazone | Anti-inflammatory (gout/arthritis) | Pyrazolidinedione core |
1990s–present | Celecoxib | COX-2 inhibition | Sulfonamide substituent; fluorine |
2000s–present | Fluorinated pyrazol-5-amines | Multitargeted agents | Meta-fluorination; amino group |
The bioactivity of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine stems from synergistic interactions between its meta-fluorophenyl and 4-methyl substituents. Electronic effects dominate the fluorophenyl moiety: the fluorine atom’s high electronegativity withdraws electron density from the phenyl ring, creating a dipole that enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) via dipole–dipole or halogen-bonding interactions [8] [9]. This modification also reduces oxidative metabolism at the ortho positions, extending plasma half-life [7].
The 4-methyl group exerts steric and electronic control. Positioned adjacent to the nucleophilic 5-amino group, it mitigates steric hindrance while donating electron density to the pyrazole ring. This fine-tuning preserves the amine’s hydrogen-bonding capacity—critical for interacting with biological targets—while optimizing lipophilicity (log P) for cellular uptake [9]. Comparative SAR studies reveal that 4-methyl analogs exhibit 2–3-fold enhanced anti-inflammatory activity over unmethylated counterparts due to improved membrane diffusion [3].
Structural Feature | Role in Bioactivity | Molecular Consequences |
---|---|---|
3-(3-Fluorophenyl) | • Halogen bonding with targets• Metabolic stability | • Dipole moment: ~1.6 D |
4-Methyl | • Steric protection of C5-amine• Lipophilicity modulation | • log P increase: ~0.4–0.6 |
5-Amino | • H-bond donation/acceptance• Participation in heteroannulations | • pKa: ~8.2 (basic) |
The versatility of the 5-amino group warrants emphasis. Beyond direct target engagement, it serves as a synthetic handle for constructing fused polyheterocycles. For instance, domino reactions with arylglyoxals yield pyrazolo-fused 1,7-naphthyridines or 1,3-diazocanes—scaffolds with demonstrated anti-inflammatory and kinase-inhibitory properties [6]. Such transformations underscore how 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine functions as both a bioactive entity and a precursor to complex pharmacophores [6] [8].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8